molecular formula C9H10F3N3O3S B2478170 N-(1,3-Thiazol-2-yl)azetidine-3-carboxamide;2,2,2-trifluoroacetic acid CAS No. 2361635-97-2

N-(1,3-Thiazol-2-yl)azetidine-3-carboxamide;2,2,2-trifluoroacetic acid

Cat. No.: B2478170
CAS No.: 2361635-97-2
M. Wt: 297.25
InChI Key: BIWVAVQRSGRBSZ-UHFFFAOYSA-N
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Description

N-(1,3-Thiazol-2-yl)azetidine-3-carboxamide;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C9H10F3N3O3S and its molecular weight is 297.25. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

N-(1,3-Thiazol-2-yl)azetidine-3-carboxamide and its derivatives have shown significant antimicrobial activity. For instance, a study by Basavarajaiah and Mruthyunjayaswamy (2008) synthesized various thiazole derivatives and tested them for antimicrobial properties. Similarly, Gilani et al. (2016) synthesized thiazolidin-4-ones and azetidin-2-ones derivatives, demonstrating moderate to good inhibition against various bacterial and fungal strains (Basavarajaiah & Mruthyunjayaswamy, 2008); (Gilani et al., 2016).

Synthesis of Medicinally Important Derivatives

Trifluoroacetic acid, a component of the compound, has been used in the synthesis of medicinally relevant derivatives. Roy, Baviskar, and Biju (2015) reported a transition-metal-free coupling process using trifluoroacetic acid to produce N-aryl β-amino alcohol derivatives (Roy, Baviskar, & Biju, 2015).

Antioxidant Properties

Jaishree et al. (2012) synthesized novel thiazole derivatives and evaluated their in vitro antioxidant properties, indicating potential applications in oxidative stress-related conditions (Jaishree et al., 2012).

Anti-Inflammatory and Analgesic Activities

Some derivatives of N-(1,3-Thiazol-2-yl)azetidine-3-carboxamide have been studied for their anti-inflammatory and analgesic properties. Can et al. (2021) synthesized imidazothiazole-based derivatives and evaluated their activities, showing potential for pain relief and inflammation reduction (Can et al., 2021).

Anticancer Evaluation

Senthilkumar, Umarani, and Satheesh (2021) synthesized a compound characterized for its antibacterial, antifungal, and anticancer activities, demonstrating the versatility of thiazole derivatives in cancer research (Senthilkumar, Umarani, & Satheesh, 2021).

Synthesis of New Compounds

The compound's derivatives have been used in synthesizing new chemical entities. For example, Zhi-bao (2011) synthesized 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride, showcasing the potential for creating novel molecules for various applications (Zhang Zhi-bao, 2011).

Diuretic Activity

Yar and Ansari (2009) explored the diuretic activity of derivatives of N-(1,3-Thiazol-2-yl)azetidine-3-carboxamide, indicating possible applications in conditions requiring diuresis (Yar & Ansari, 2009).

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)azetidine-3-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS.C2HF3O2/c11-6(5-3-8-4-5)10-7-9-1-2-12-7;3-2(4,5)1(6)7/h1-2,5,8H,3-4H2,(H,9,10,11);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWVAVQRSGRBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)NC2=NC=CS2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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